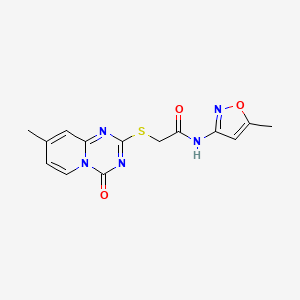
MLS001234938
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- パデュー大学の研究者たちは、RPOC(リアルタイム精密オプト制御)と呼ばれる特許出願中の技術を開発しました。 RPOCは、レーザーベースのアプローチを使用して、生細胞内のプロセスを部位特異的かつ化学特異的に制御することを可能にします .
- 応用:RPOCは、生命科学、生物学研究、製薬研究において重要な意味を持っています。 RPOCにより、細胞内の特定の場所で化学反応を精密に操作することが可能になり、創薬の革命を起こす可能性があります .
- 従来の化学的介入は、細胞プロセスを正確に制御することがしばしば困難です。 しかし、RPOCのレーザーベースのアプローチにより、生細胞内の特定の場所で化学プロセスを標的に活性化させることができます .
- 応用:RPOCは、細胞経路の研究、薬物標的の特定、および新規治療戦略の開発に使用できます。 化学反応を精密に調節することにより、オフターゲット効果を最小限に抑え、創薬を強化します .
- 応用:科学者は、がん特異的な経路を調査し、脆弱性を特定し、標的療法を開発することができます。 RPOCは、個々の細胞応答に基づいて治療法を調整することにより、個別化医療に貢献する可能性があります .
- 応用:研究者は、ニューロンのシグナル伝達、シナプスの可塑性、および神経変性疾患を研究することができます。 RPOCは、アルツハイマー病やパーキンソン病などの疾患の根底にあるメカニズムを解明するのに役立ちます .
細胞オプト制御技術 (RPOC)
創薬と標的介入
高解像度イメージングと細胞挙動研究
がん研究と精密医療
神経科学と神経疾患
感染症研究
要約すると、RPOCの独自のオプト制御機能は、創薬から細胞の謎の解明に至るまで、科学的探求のためのエキサイティングな道を開きます。 RPOCの影響力は、さまざまな分野にわたっており、世界中の研究者にとって貴重なツールとなっています . もっと知りたいことや質問があれば、お気軽にお尋ねください! 😊
生物活性
N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring with a pyrido-triazin moiety. This structural complexity may contribute to its biological activities. The molecular formula is C15H15N5O1S, with a molecular weight of approximately 315.38 g/mol.
Synthesis
Recent studies have indicated efficient synthetic routes for compounds with similar structures through multi-component reactions. For instance, one-pot synthesis methods have been demonstrated to yield derivatives with enhanced biological activity .
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies utilizing the MTT assay have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon cancer) | 201.45 |
| Compound B | A431 (Epidermoid carcinoma) | 44.77 |
| Compound C | BJ-1 (Normal skin fibroblast) | 92.05 |
These results suggest that the compound could be developed as a therapeutic agent against specific types of cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Minimal inhibitory concentration (MIC) tests revealed:
| Microorganism | MIC (mg/mL) |
|---|---|
| K. pneumoniae (Gram-negative) | 6.25 |
| S. aureus (Gram-positive) | 1.56 |
| C. albicans (Fungal) | 12.5 |
These findings indicate that the compound possesses promising antibacterial and antifungal activities .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results indicated a consistent scavenging ability across various concentrations, suggesting its effectiveness as an antioxidant agent:
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 300 | 72.5 |
This activity highlights the compound's potential in preventing oxidative stress-related diseases .
The biological activities of N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide are likely mediated through various mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation and microbial growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects.
Case Studies
Several studies have reported on the efficacy of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide:
Study on Anticancer Effects
In a comparative study involving various derivatives, one particular derivative exhibited superior anticancer activity against HCT116 cells compared to standard treatments like doxorubicin .
Study on Antimicrobial Effects
Another study highlighted the effectiveness of this compound against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential use in treating infections caused by antibiotic-resistant pathogens .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-3-4-19-11(5-8)16-13(17-14(19)21)23-7-12(20)15-10-6-9(2)22-18-10/h3-6H,7H2,1-2H3,(H,15,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTAHKFPSGVYFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














